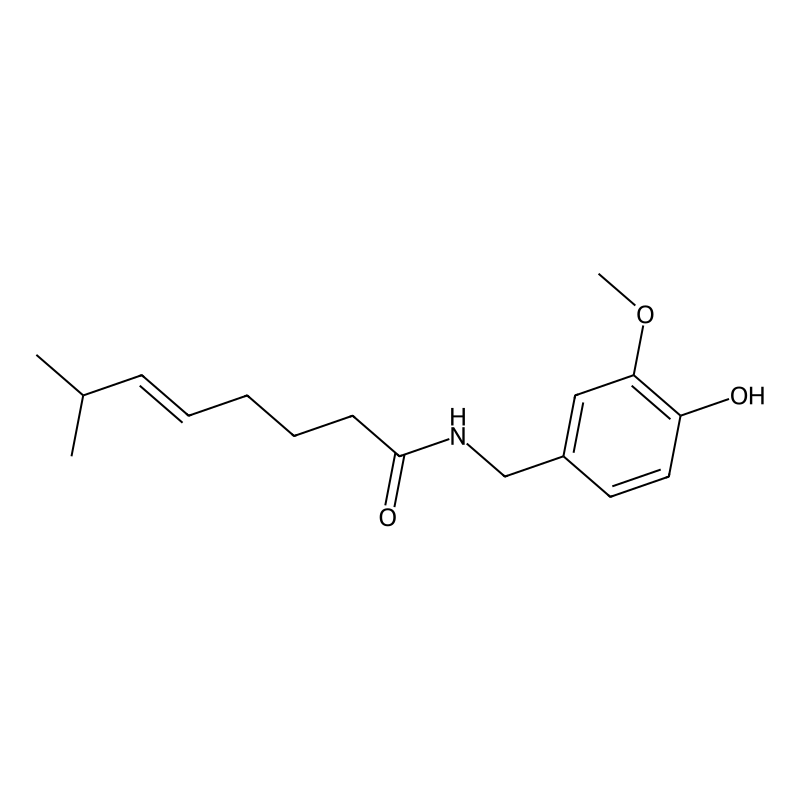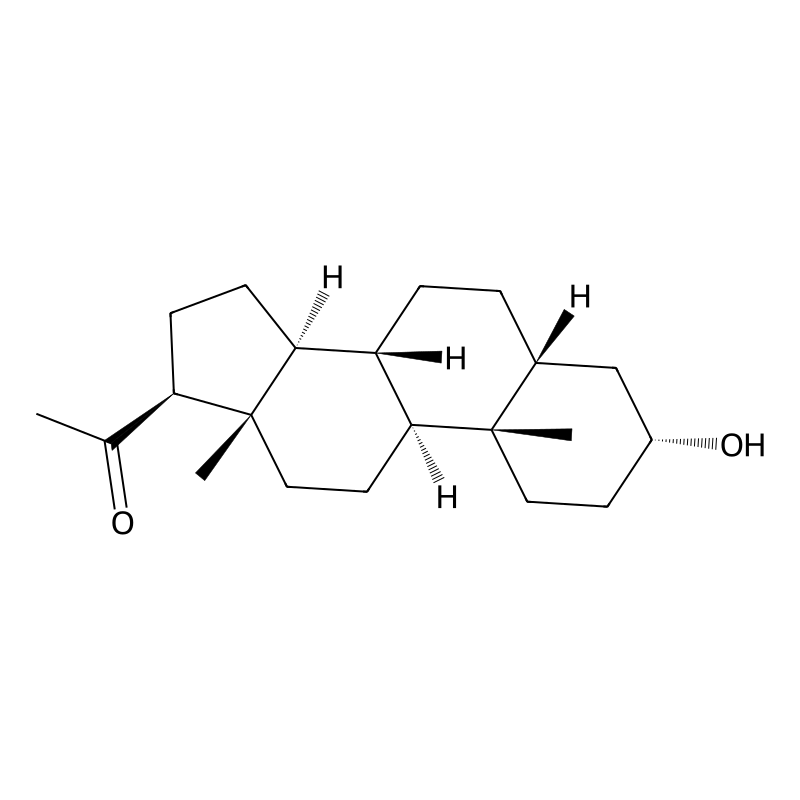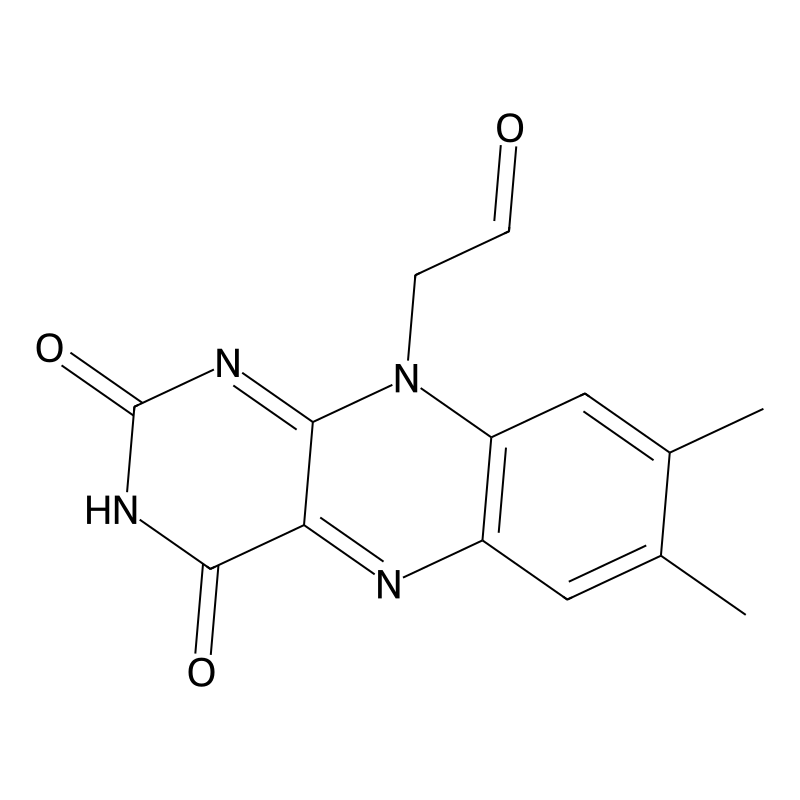Norcapsaicin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Cancer Research
Specific Scientific Field: Oncology
Comprehensive and Detailed Summary of the Application: Capsaicin, a capsaicinoid like Norcapsaicin, has been extensively studied for its potential anti-cancer effects . Research interest in capsaicin has increased significantly over the years due to its numerous biological effects .
Detailed Description of the Methods of Application or Experimental Procedures: The potential of capsaicin for mitigating cancer mainly entailed its chemo-preventive effects .
Thorough Summary of the Results or Outcomes Obtained: Research outputs on capsaicin have increased by an estimated 18% per year and were dominated by research articles at 93% of the 3753 assessed literature . The potential of capsaicin for mitigating cancer mainly entailed its chemo-preventive effects, which were often linked to its ability to exert multi-biological effects such as anti-mutagenic, antioxidant and anti-inflammatory activities .
Gastrointestinal Research
Specific Scientific Field: Gastroenterology
Comprehensive and Detailed Summary of the Application: Capsaicinoids, including Norcapsaicin, have been studied for their effects on the gastrointestinal (GI) tract . The specific action of capsaicin on sensory afferent nerves modifying GI function offers a possibility for the production of an orally applicable drug or for other drug combinations .
Detailed Description of the Methods of Application or Experimental Procedures: The research involves interdisciplinary review of the results obtained with capsaicinoids . This review covers physiological and pharmacological research in animals and human beings, capsaicin research in animals (including acute, subacute toxicology and chronic toxicology metabolism, genotoxicology), and capsaicin observation with capsaicin in human beings .
Thorough Summary of the Results or Outcomes Obtained: Capsaicinoids are able to modify the capsaicin-sensitive afferent nerves, which have principle roles in the defence of different organs, including the gastrointestinal tract against the different chemicals, heat, stretch, chemical millieu-induced damage . The application of capsaicin can be repeated for the beneficial effects on the gastrointestinal tract .
Nordihydrocapsaicin is a capsaicinoid compound primarily found in chili peppers of the Capsicum genus. It is a structural analog of capsaicin, which is the main active component responsible for the pungency in peppers. Nordihydrocapsaicin accounts for approximately 7% of the total capsaicinoid content and has a Scoville heat unit rating of about 9,100,000, making it significantly less pungent than capsaicin but still highly irritating to mammals . The compound is characterized by its lipophilic nature and appears as a colorless to waxy solid at room temperature .
Like capsaicin, norcapsaicin interacts with transient receptor potential vanilloid 1 (TRPV1) receptors, a class of ion channels on sensory neurons. Binding triggers a flow of calcium ions, leading to the burning sensation associated with chili peppers. However, research suggests norcapsaicin might be a weaker TRPV1 agonist compared to capsaicin [].
Due to its structural similarity to capsaicin, norcapsaicin is likely to exhibit similar hazards:
- Irritant: Exposure to skin, eyes, or mucous membranes can cause irritation and burning [].
- Ingestion Hazards: Ingestion may cause gastrointestinal discomfort [].
Data on specific toxicity levels for norcapsaicin is lacking. However, its pungency is estimated to be around half that of capsaicin, with a Scoville Heat Unit (SHU) rating of approximately 9,100,000 []. As a comparison, capsaicin has a SHU of 16,000,000.
Limitations and Future Research
Research on norcapsaicin is ongoing, but it's less studied compared to capsaicin. More data is needed to fully understand its properties, potential applications, and specific safety profile.
Here are some areas for future research:
- Detailed characterization of physical and chemical properties.
- Exploration of potential therapeutic applications based on its TRPV1 interaction.
- Comparative studies with capsaicin to understand differences in pungency and biological effects.
- Hydroxylation: Metabolism by cytochrome P450 enzymes can lead to hydroxylated derivatives, which may alter its biological activity .
- Dehydrogenation: This reaction can produce reactive electrophiles that modify biological macromolecules, potentially affecting its pharmacological profile .
- Formation of Metabolites: Various metabolic pathways can yield products that may either retain or lose bioactivity compared to the parent compound .
Nordihydrocapsaicin exhibits several biological activities:
- Pain Modulation: Like capsaicin, it interacts with the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain sensation. This interaction can lead to desensitization of nociceptive neurons, providing analgesic effects at high concentrations .
- Antioxidant Properties: It may exert protective effects against oxidative stress, although more research is needed to fully elucidate these mechanisms .
- Potential Anti-inflammatory Effects: Some studies suggest that nordihydrocapsaicin may help reduce inflammation through modulation of inflammatory pathways .
Nordihydrocapsaicin can be synthesized through several methods:
- Chemical Synthesis: One common method involves reacting vanillylamine with 7-methyloct-5-ene-1-carboxylic acid chloride. This reaction typically yields nordihydrocapsaicin in a controlled laboratory setting .
- Biotechnological Approaches: Recent studies have explored using cultured plant cells for glycosylation reactions involving nordihydrocapsaicin and related compounds, enhancing their solubility and stability .
Nordihydrocapsaicin has various applications:
- Food Industry: It is used as a flavoring agent in spicy foods and sauces due to its pungency.
- Pharmaceuticals: The compound is being researched for its potential therapeutic applications in pain management and anti-inflammatory treatments .
- Cosmetics: Due to its irritant properties, it is sometimes included in topical formulations aimed at pain relief or skin treatments.
Research on nordihydrocapsaicin's interactions focuses on its effects on TRPV1 receptors and other biological pathways:
- TRPV1 Modulation: Studies indicate that nordihydrocapsaicin can activate TRPV1, leading to sensations similar to those produced by heat or physical abrasion. This mechanism underlies its potential analgesic properties .
- Metabolic Interactions: Investigations into how nordihydrocapsaicin is metabolized by liver enzymes have revealed insights into its pharmacokinetics and potential side effects .
Nordihydrocapsaicin shares structural and functional similarities with other capsaicinoids. Here are some notable comparisons:
| Compound Name | Scoville Heat Units | Main Characteristics |
|---|---|---|
| Capsaicin | 16,000,000 | Most potent capsaicinoid; strong irritant; analgesic properties. |
| Dihydrocapsaicin | 16,000,000 | Similar potency to capsaicin; slightly different structure; also binds to TRPV1. |
| Homocapsaicin | 8,600,000 | Less pungent; structural variations lead to different sensory profiles. |
| Homodihydrocapsaicin | 8,600,000 | Analogous structure; lower pungency than dihydrocapsaicin. |
| Nonivamide (PAVA) | 9,200,000 | Synthetic analog; used in pepper sprays; similar bioactivity profile. |
Uniqueness of Nordihydrocapsaicin
Nordihydrocapsaicin's unique position among capsaicinoids lies in its moderate pungency and specific interactions with biological systems. While it shares many characteristics with capsaicin and dihydrocapsaicin, its distinct metabolic pathways and potential therapeutic applications set it apart in both culinary and medicinal contexts .








